molecular formula C12H15ClN2O3 B5616414 1-(2-chloro-5-nitrobenzyl)-4-piperidinol

1-(2-chloro-5-nitrobenzyl)-4-piperidinol

Cat. No. B5616414
M. Wt: 270.71 g/mol
InChI Key: LBMLEUNMIUPYDG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-(2-Chloro-5-nitrobenzyl)-4-piperidinol involves multiple steps, including reactions with silver oxide, 2-piperidin-1-ylethylamine, and various nitro and chloro substituted reagents to produce complex structures. For instance, 5-Chloro-2-nitrobenzoic acid reacts with silver oxide and 2-piperidin-1-ylethylamine to yield a centrosymmetric dinuclear silver(I) complex, demonstrating the reactivity of related compounds in synthesis processes (Wang, 2013).

Molecular Structure Analysis

The molecular structure of related compounds, such as bis(5-Chloro-2-nitrobenzoato)bis(2-piperidin-1-ylethylamine)disilver(I), reveals a 10-membered chelate ring with two Ag atoms bridged by 2-piperidin-1-ylethylamine ligands. This structure is further stabilized through intermolecular N–H···O hydrogen bonds, forming chains that highlight the intricate molecular architecture of these compounds (Wang, 2013).

Chemical Reactions and Properties

The reactions of compounds in this category often involve nucleophilic substitution and can result in complex structures with significant biological activity. For example, 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole undergoes nucleophilic substitution with pyridine, showcasing the chemical reactivity and potential for creating biologically active molecules (Sparke et al., 2010).

Physical Properties Analysis

The physical properties of these compounds can vary widely. For instance, compounds like 5-Nitro-1-(2-piperidinoeth­yl)-1H-benzimidazole exhibit specific conformations and hydrogen bonding patterns that influence their physical state, solubility, and stability (Akkurt et al., 2006).

Chemical Properties Analysis

The chemical properties include reactivity with amines, potential for forming heterocyclic compounds, and interactions with various reagents. The reactions of 1,2,3,4-tetrachloro-5,6-dinitrobenzene with amines, for example, depend on the amine structure and can result in products with varying degrees of substitution, highlighting the diverse chemical behaviors of these compounds (Heaton & Hunt, 1978).

Safety and Hazards

“2-Chloro-5-nitrobenzyl alcohol” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-[(2-chloro-5-nitrophenyl)methyl]piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3/c13-12-2-1-10(15(17)18)7-9(12)8-14-5-3-11(16)4-6-14/h1-2,7,11,16H,3-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMLEUNMIUPYDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-5-nitrobenzyl)-4-piperidinol

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